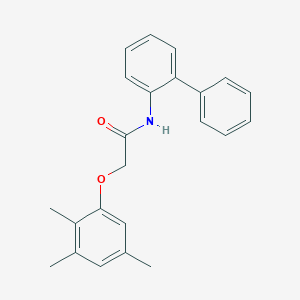
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as BTAA, is a chemical compound with potential applications in scientific research. BTAA is a derivative of acetanilide and has been synthesized using various methods.
作用機序
The mechanism of action of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, this compound has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its potential as a cancer therapeutic. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects, which can be useful in the study of inflammatory diseases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is the development of more efficient synthesis methods with higher yields. Another direction is the investigation of the mechanism of action of this compound, particularly its effects on histone deacetylases. Furthermore, the potential of this compound as a cancer therapeutic should be further investigated, including its efficacy in animal models and its potential side effects. Finally, the anti-inflammatory effects of this compound should be studied in the context of inflammatory diseases.
合成法
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized using various methods, including the reaction of 2-bromoacetophenone with 2,3,5-trimethylphenol in the presence of a base, followed by reaction with an amine. Another method involves the reaction of 2-acetylphenol with 2,3,5-trimethylphenol in the presence of a base, followed by reaction with an acid chloride. The yield of this compound using these methods ranges from 50-80%.
科学的研究の応用
N-(biphenyl-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression.
特性
分子式 |
C23H23NO2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-(2-phenylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H23NO2/c1-16-13-17(2)18(3)22(14-16)26-15-23(25)24-21-12-8-7-11-20(21)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,24,25) |
InChIキー |
KMIINCZHYDULHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296581.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296582.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296583.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)
![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)

![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B296590.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)

![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-6-(2,3-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296598.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
